1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole
Description
This compound features a benzo[d]imidazole core substituted with 5,6-dimethyl groups, linked via a methylene bridge to a piperidin-4-yl moiety bearing a cyclopropylsulfonyl group at the 1-position.
Properties
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-13-9-17-18(10-14(13)2)20(12-19-17)11-15-5-7-21(8-6-15)24(22,23)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBBXSOJBFJICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives . The cyclopropylsulfonyl group is added through sulfonylation reactions, which involve the use of sulfonyl chlorides and a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, sulfonyl chlorides, and bases such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its effects .
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights : The benzoimidazole scaffold is versatile, with substituent choice (e.g., sulfonyl vs. halogenated groups) critically influencing target selectivity and pharmacokinetics.
- Evidence Constraints: None of the provided sources directly address the target compound, necessitating extrapolation from analogs. Further experimental studies are required to validate its physicochemical and pharmacological properties.
Biological Activity
1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic compound that has garnered attention for its potential pharmacological applications. This compound features a complex structure that includes a piperidine ring and a benzimidazole moiety, which are known for their diverse biological activities. The unique combination of these structural elements suggests various mechanisms of action and therapeutic potentials.
Structural Characteristics
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often involved in interactions with biological targets.
- Cyclopropylsulfonyl Group : This group may enhance the compound's ability to interact with specific receptors or enzymes.
- Benzimidazole Moiety : Known for its role in modulating various biological pathways, particularly in neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It has been suggested that the compound may act as an orexin type 2 receptor agonist, which could have implications in the treatment of sleep disorders and obesity management due to the orexin system's role in regulating arousal and appetite .
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Orexin receptor agonism | Modulates arousal and appetite | |
| Calcium channel modulation | Potential analgesic effects | |
| Antioxidant properties | Reduces oxidative stress |
Study on Orexin Receptors
A study investigated the effects of various benzimidazole derivatives on orexin receptors. The findings indicated that compounds similar to this compound exhibited significant agonistic activity at the orexin type 2 receptor. This suggests potential applications in treating conditions related to sleep regulation and metabolic disorders .
Analgesic Properties
Research has shown that derivatives of cyclopropylsulfonyl piperidine compounds exhibit analgesic effects through modulation of calcium channels. The presence of the cyclopropyl group enhances the binding affinity to these channels, potentially leading to effective pain management solutions .
Antioxidant Activity
Another study highlighted the antioxidant properties of related compounds, suggesting that the benzimidazole structure contributes to reducing oxidative stress in cellular models. This activity is crucial for developing neuroprotective agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
